2-Methylpentane

Description

This compound is an alkane.

Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.

Structure

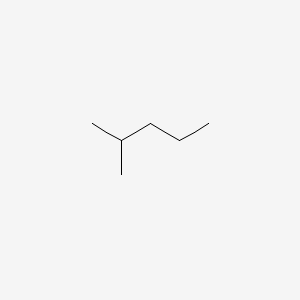

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFABGHUZZDYHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14, Array | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029143 | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid, Liquid or oil | |

CAS No. |

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtha (petroleum), hydrotreated light | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanes, mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73513-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-methylpentane molecular geometry and bond angles

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2-Methylpentane

Abstract

This compound (isohexane), a branched-chain alkane with the molecular formula C₆H₁₄, is a common component in commercial gasoline and a versatile solvent.[1] Its non-linear structure introduces complexities in its three-dimensional arrangement that are crucial for understanding its physical properties and chemical reactivity. This guide provides a detailed examination of the molecular geometry, hybridization, and bond angles of this compound. We will synthesize theoretical predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory with an analysis of the real-world deviations caused by steric effects, offering a comprehensive view for researchers and drug development professionals who rely on precise molecular modeling.

Foundational Principles: Hybridization and VSEPR Theory

The geometry of any molecule is fundamentally dictated by the arrangement of its constituent atoms, which in turn is governed by the distribution of valence electron pairs. For alkanes like this compound, two core concepts provide the theoretical framework for our analysis.

sp³ Hybridization in Alkanes

In alkanes, every carbon atom is saturated, meaning it forms four single covalent bonds (sigma bonds). To achieve this, each carbon atom's one 2s and three 2p atomic orbitals combine to form four equivalent sp³ hybrid orbitals.[2] These hybrid orbitals arrange themselves in a tetrahedral geometry to maximize the distance between them, resulting in an ideal bond angle of 109.5°.[3] This tetrahedral arrangement is the fundamental building block for the entire carbon skeleton of this compound.

VSEPR Theory: Predicting Electron Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory states that electron pairs in the valence shell of a central atom will repel each other and arrange themselves to be as far apart as possible, minimizing electrostatic repulsion.[4] For a central atom with four single bonds and no lone pairs, such as any carbon atom in an alkane, VSEPR theory predicts a tetrahedral electron geometry, reinforcing the 109.5° ideal bond angle.[3]

Molecular Structure and Geometry of this compound

The structure of this compound consists of a five-carbon (pentane) chain with a methyl group attached to the second carbon.[5][6] This branching is the key to understanding its unique geometry compared to its linear isomer, n-hexane.

All six carbon atoms in this compound are sp³ hybridized, as each is bonded to four other atoms (either carbon or hydrogen) via single bonds.[7] Consequently, the local electron geometry and molecular geometry around each carbon atom is tetrahedral.[8]

Caption: 2D representation of this compound's carbon skeleton.

Bond Angles: Theoretical vs. Actual

While the ideal sp³ bond angle is 109.5°, this value is seldom observed in molecules more complex than methane. The primary cause for deviation in this compound is steric hindrance.

The Role of Steric Hindrance

Steric hindrance is the repulsive force that arises when non-bonded atoms or groups are brought too close together, occupying the same volume of space.[9][10] This repulsion forces the molecule to adjust its bond angles and conformations to find a lower energy state. In this compound, the tertiary carbon (C2) is the most sterically crowded center, as it is bonded to three other carbon atoms (C1, C3, and C6) and one hydrogen atom.

Analysis of Specific Bond Angles

The steric strain at the C2 position causes significant deviations from the ideal 109.5° angle:

-

∠C1-C2-C3 and ∠C1-C2-C6: These angles involve the repulsion between the terminal methyl group (C1), the branching methyl group (C6), and the propyl group extending from C3. To alleviate the strain caused by these bulky groups pushing against each other, these C-C-C bond angles are expected to expand to be slightly greater than 109.5° .

-

∠H-C2-C(x): Conversely, the angles involving the smaller hydrogen atom attached to C2 will be compressed to accommodate the expansion of the larger C-C-C angles. Therefore, the H-C2-C1, H-C2-C3, and H-C2-C6 angles are expected to be slightly less than 109.5° .

-

Angles along the chain (e.g., ∠C2-C3-C4, ∠C3-C4-C5): These secondary carbons are less sterically hindered than C2. Their bond angles are expected to be much closer to the ideal 109.5°, though minor deviations can occur due to torsional strain arising from the molecule's overall conformation.[11]

| Carbon Atom | Hybridization | Bond Type | Ideal Angle (°) | Expected Actual Angle (°) | Rationale for Deviation |

| C1 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |

| C2 (Tertiary) | sp³ | C-C-C | 109.5 | > 109.5 | Steric repulsion between three bulky alkyl groups.[9] |

| C2 (Tertiary) | sp³ | H-C-C | 109.5 | < 109.5 | Compression to allow C-C-C angles to expand. |

| C3 (Secondary) | sp³ | C-C-C | 109.5 | ~109.5 | Less steric hindrance than C2. |

| C4 (Secondary) | sp³ | C-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |

| C5 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |

| C6 (Primary) | sp³ | H-C-H, H-C-C | 109.5 | ~109.5 | Minimal steric hindrance. |

Methodologies for Geometric Determination

The precise bond angles and lengths in a molecule like this compound are determined through a combination of experimental techniques and computational modeling.

Experimental Protocol: Gas Electron Diffraction

For volatile, non-crystalline compounds like this compound, gas electron diffraction is a primary experimental method for determining molecular geometry.

-

Sample Preparation: A pure sample of this compound is vaporized under low pressure.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Data Collection: A detector records the intensity of scattered electrons as a function of the scattering angle, creating a diffraction pattern.

-

Structural Refinement: The diffraction pattern is mathematically converted into a radial distribution function, which gives information about the distances between all pairs of atoms. By fitting this data to a molecular model, precise average bond lengths and angles can be derived.

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides indispensable insights into molecular structures, especially for transient conformers.

Caption: Workflow for computational geometry optimization.

This process iteratively adjusts atomic positions to find the lowest energy conformation, providing highly accurate predictions of molecular geometry that complement experimental data.[12]

Conclusion

The molecular geometry of this compound is a direct consequence of the sp³ hybridization of its carbon atoms, leading to a locally tetrahedral structure. While VSEPR theory provides a foundational prediction of 109.5° bond angles, this ideal is not fully realized. The steric hindrance introduced by the methyl branch at the C2 position is the dominant factor causing measurable deviations in the C-C-C bond angles around this tertiary center. An understanding of these subtle but significant geometric distortions is critical for accurately modeling the behavior of branched alkanes in complex chemical systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. m.youtube.com [m.youtube.com]

- 8. proprep.com [proprep.com]

- 9. fiveable.me [fiveable.me]

- 10. quora.com [quora.com]

- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄, serves as a fundamental model for understanding the spectroscopic properties of aliphatic hydrocarbons.[1][2][3] Its structural simplicity, coupled with the presence of distinct proton and carbon environments, makes it an excellent subject for illustrating the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its molecular structure and fragmentation behavior. The methodologies and interpretations presented herein are designed to be a valuable resource for professionals engaged in chemical analysis, structural elucidation, and quality control.

Molecular Structure of this compound

A clear understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a five-carbon chain with a methyl group attached to the second carbon. This branching creates several unique chemical environments for the hydrogen and carbon atoms.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is characterized by five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.[5]

Data Presentation: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Corresponding Protons |

| a | ~0.86 | 6H | Doublet | (CH₃)₂CH- |

| b | ~0.88 | 3H | Triplet | -CH₂CH₃ |

| c | ~1.15 | 2H | Multiplet | -CH(CH₃)₂ |

| d | ~1.29 | 2H | Multiplet | -CH₂CH₂CH₃ |

| e | ~1.54 | 1H | Multiplet | -CH₂CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The chemical shifts of all protons in this compound appear in the upfield region (0.8-1.6 ppm), which is characteristic of alkanes. The splitting patterns, predicted by the n+1 rule, are key to assigning each signal:[5]

-

Signal a (2x CH₃): The six protons of the two equivalent methyl groups attached to C2 are split by the single proton on C2, resulting in a doublet.

-

Signal b (CH₃): The three protons of the terminal methyl group (C5) are split by the two adjacent protons on C4, giving a triplet.

-

Signals c and d (2x CH₂): The methylene protons at C3 and C4 are diastereotopic and couple with each other and with the adjacent protons, leading to complex multiplets.

-

Signal e (CH): The single proton on C2 is coupled to the six protons of the geminal methyl groups and the two protons of the adjacent methylene group, theoretically resulting in a nonet (a multiplet with nine lines).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5 mm NMR tube.[6][7][8][9] this compound is a volatile liquid, so care should be taken to minimize evaporation during sample preparation.[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent carbon environments.[10]

Data Presentation: ¹³C NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Corresponding Carbon |

| 1 | ~14.1 | C5 |

| 2 | ~22.4 | C1, C1' |

| 3 | ~27.8 | C2 |

| 4 | ~41.7 | C3 |

| 5 | ~20.6 | C4 |

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts are consistent with those expected for an acyclic alkane. The two methyl groups attached to the second carbon are chemically equivalent due to free rotation, and therefore appear as a single signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (e.g., 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃).[7][9]

-

Instrumentation: Use a high-resolution NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Data Presentation: IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2870 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1465 | C-H bend | CH₂ (scissoring) |

| 1385-1375 | C-H bend | CH₃ (asymmetric and symmetric) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[11] The most prominent absorptions are due to the stretching and bending vibrations of the C-H bonds. The absence of significant absorptions in other regions of the spectrum (e.g., 1600-1800 cm⁻¹ for C=C or C=O, or 3200-3600 cm⁻¹ for O-H) confirms the alkane nature of the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[12][13][14][15]

-

Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample between the salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[16]

Data Presentation: Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 86 | ~10 | [C₆H₁₄]⁺˙ (Molecular Ion) |

| 71 | ~30 | [C₅H₁₁]⁺ |

| 57 | ~50 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~60 | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound exhibits a molecular ion peak at m/z 86, corresponding to its molecular weight.[16][17] The fragmentation pattern is characteristic of a branched alkane, with cleavage preferentially occurring at the branch point to form stable carbocations.

-

Base Peak (m/z 43): The most abundant fragment is the isopropyl cation, [CH(CH₃)₂]⁺, formed by cleavage of the C2-C3 bond. The high stability of this secondary carbocation accounts for its high relative abundance.[17]

-

m/z 71: Loss of a methyl radical (•CH₃) from the molecular ion results in the [C₅H₁₁]⁺ fragment.

-

m/z 57: Cleavage of the C3-C4 bond leads to the formation of a butyl cation, [C₄H₉]⁺.

-

Other Fragments: The peaks at m/z 41 and 29 correspond to further fragmentation and rearrangement of the initial carbocations.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).[18]

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the this compound from the solvent and any impurities.

-

As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer scans a range of m/z values to generate the mass spectrum.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and comprehensive picture of its molecular structure and chemical properties. The combined data from NMR, IR, and Mass Spectrometry are complementary and allow for an unambiguous identification and characterization of this branched alkane. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of organic compounds, making them essential tools for researchers and scientists in various fields.

References

- 1. Pentane, 2-methyl- [webbook.nist.gov]

- 2. Pentane, 2-methyl- [webbook.nist.gov]

- 3. Pentane, 2-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. How To [chem.rochester.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. homework.study.com [homework.study.com]

- 18. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylpentane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methylpentane (isohexane). It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of organic molecules. The document moves from theoretical prediction to experimental protocol and data interpretation, offering field-proven insights grounded in authoritative spectroscopic principles.

The Principle of ¹H NMR Spectroscopy in Alkane Analysis

¹H NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms (protons). For saturated aliphatic compounds like this compound, all proton signals appear in the highly shielded, or "upfield," region of the spectrum, typically between 0.7 and 1.5 ppm.[1] The precise location and appearance of these signals are governed by three core principles:

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or areas of unsaturation are "deshielded" and appear downfield (higher ppm values). In alkanes, protons are highly shielded, with minor shifts influenced by substitution patterns.[1]

-

Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[2][3]

-

Spin-Spin Splitting (Multiplicity): The signal for a given proton (or set of equivalent protons) is split into multiple peaks by the magnetic fields of non-equivalent protons on adjacent carbon atoms. This splitting pattern follows the n+1 rule , where 'n' is the number of neighboring non-equivalent protons, providing crucial connectivity information.[4][5]

Structural Environments and Spectrum Prediction for this compound

This compound (C₆H₁₄) possesses a branched structure that results in five distinct chemical environments for its 14 protons.[2][6] The absence of molecular symmetry beyond the two methyl groups on C2 means that most protons are chemically non-equivalent.

The logical relationship between the molecule's structure and its distinct proton environments is visualized below.

Caption: Labeled structure of this compound showing the five non-equivalent proton environments.

Based on this structure, a detailed prediction of the ¹H NMR spectrum can be formulated.

Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Environment | Integration (# of H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Splitting) | Rationale for Splitting (n+1 Rule) |

| Hₐ | Two equivalent methyl groups at C2 (CH₃) | 6 | ~0.86 | Doublet | Split by the single proton at C2 (n=1, 1+1=2) |

| Hₑ | Methine proton at C2 (CH) | 1 | ~1.39 | Multiplet | Split by 6 (Hₐ) + 2 (H꜀) = 8 neighboring protons. The complex splitting results in a multiplet. |

| H꜀ | Methylene protons at C3 (CH₂) | 2 | ~1.15-1.29 | Multiplet | Split by 1 (Hₑ) + 2 (H꜀) = 3 neighboring protons. The differing coupling constants can create a complex multiplet. |

| H꜀ | Methylene protons at C4 (CH₂) | 2 | ~1.15-1.29 | Multiplet | Split by 2 (H꜀) + 3 (Hբ) = 5 neighboring protons, resulting in a complex multiplet. Note: Signals for H꜀ and H꜀ often overlap.[2] |

| Hբ | Terminal methyl protons at C5 (CH₃) | 3 | ~0.88 | Triplet | Split by the two protons at C4 (n=2, 2+1=3) |

The integrated proton ratio of 6:1:2:2:3 is a key identifier for this compound.[2][6] Due to the structural similarity of the methylene groups, their signals often overlap, creating a complex pattern in the 1.15-1.30 ppm region.[2]

Experimental Protocol for High-Resolution Spectrum Acquisition

Obtaining a high-quality, reproducible NMR spectrum is paramount. The following protocol outlines a self-validating system for the analysis of volatile organic compounds like this compound.

Sample Preparation

The primary objective is to prepare a dilute, homogeneous solution free of particulate matter, which can degrade spectral resolution.

-

Compound Handling: In a well-ventilated fume hood, accurately weigh approximately 5-10 mg of purified this compound. Given its volatility, it is advisable to handle it as a cooled liquid.

-

Solvent Selection: Use a deuterated solvent to avoid overwhelming the analyte signals.[7] Chloroform-d (CDCl₃) is the standard choice due to its versatility and low cost.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, which is essential for accurate chemical shift calibration.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are introduced. The final liquid depth should be approximately 5-6 cm to ensure it is correctly positioned within the instrument's detection coil.[8]

Spectrometer Setup and Calibration

This phase ensures the instrument is optimized for the highest sensitivity and resolution. These steps are typically automated on modern spectrometers but require scientific oversight.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Field-Frequency Lock: The instrument locks onto the deuterium signal from the CDCl₃ solvent. This lock compensates for any minor drifts in the magnetic field, ensuring stable signal acquisition over time.[8][9]

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution. Poor shimming results in broad, distorted peaks.[9]

-

Probe Tuning and Matching: The instrument's probe is tuned to the ¹H resonance frequency (~500 MHz for an 11.7 T magnet) to maximize the efficiency of radiofrequency pulse transmission and signal detection, thereby optimizing the signal-to-noise ratio.[9]

Data Acquisition

The choice of acquisition parameters dictates the quality and quantitative accuracy of the final spectrum.

-

Experiment Selection: A standard single-pulse ¹H acquisition experiment is sufficient.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is used instead of a full 90° pulse. This allows for a shorter relaxation delay between scans without saturating the signals, increasing experimental efficiency.[10]

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for small molecules like alkanes, allowing protons to return to their equilibrium state before the next pulse.[10]

-

Acquisition Time: Set to 2-4 seconds to ensure adequate digital resolution of the resulting free induction decay (FID).

-

Number of Scans: For a concentrated sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

The following diagram illustrates the logical workflow for acquiring and processing the NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Data Processing and Final Spectrum Interpretation

The raw data acquired by the spectrometer is the Free Induction Decay (FID), a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Fourier Transform (FT): The FID is converted into a frequency spectrum using a Fourier transform algorithm.[10]

-

Phasing: The spectrum is phase-corrected to ensure all peaks are purely absorptive (pointing upwards) with a flat baseline at the peak base.

-

Baseline Correction: The baseline across the entire spectrum is mathematically flattened to ensure accurate integration.

-

Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. The residual CHCl₃ peak in the CDCl₃ solvent should then appear at 7.26 ppm, serving as a secondary confirmation of correct referencing.[8]

-

Integration: The integral is calculated for each signal. By setting the integral of one distinct peak (e.g., the methine proton at ~1.39 ppm) to its known value of 1, the relative integrals of all other signals can be determined and should correspond to the 6:1:2:2:3 ratio.

Interpretation: The processed spectrum of this compound will show signals consistent with the predictions in Section 2. The doublet at ~0.86 ppm (6H), the triplet at ~0.88 ppm (3H), and the multiplet for the single methine proton at ~1.39 ppm are typically well-resolved and serve as primary diagnostic peaks. The overlapping multiplets from the two methylene groups confirm the C3-C4 fragment. This complete spectral dataset provides unambiguous confirmation of the this compound structure.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR_En [uanlch.vscht.cz]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the 13C NMR Spectrum Interpretation of 2-Methylpentane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Specifically, 13C NMR provides a direct map of the carbon backbone of a molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of 2-methylpentane (isohexane). We will move beyond simple peak counting to a detailed, mechanistically-grounded interpretation, leveraging spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply advanced NMR methodologies for unambiguous molecular characterization.

Structural Symmetry and Signal Prediction

Before approaching the spectrum, a critical analysis of the molecular structure of this compound is essential. The number of signals in a 13C NMR spectrum corresponds to the number of chemically non-equivalent carbon environments in the molecule.

Caption: Figure 1: Structure of this compound with carbon numbering.

Upon inspection, this compound possesses a degree of symmetry. The two methyl groups attached to the C2 carbon (C1 and C6) are chemically equivalent due to free rotation around the C2-C3 bond, placing them in identical spatial and electronic environments.[2] Therefore, while there are six carbon atoms in the molecule, we predict only five distinct signals in the 13C NMR spectrum.

Broadband Decoupled and DEPT Spectral Analysis

The standard 13C NMR experiment is a broadband proton-decoupled spectrum. In this experiment, spin-spin coupling between carbon and attached protons is removed, resulting in a simplified spectrum where each unique carbon appears as a single line. While this tells us the number of unique carbons, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.

To resolve this ambiguity, we employ spectral editing techniques, primarily DEPT-90 and DEPT-135.[3]

-

DEPT-90: This experiment selectively shows only signals arising from methine (CH) carbons.[4][5]

-

DEPT-135: In this spectrum, methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks. Quaternary carbons are absent from both DEPT spectra.[4][5]

The logical workflow for this analysis is as follows:

Caption: Figure 2: Workflow for 13C NMR spectral interpretation.

Signal Assignment and Mechanistic Rationale

By combining the information from the broadband, DEPT-90, and DEPT-135 spectra, we can confidently assign each signal to its corresponding carbon. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[1][6] For alkanes, the primary factors are the degree of substitution and steric effects.[6]

| Carbon Atom | Carbon Type | DEPT-90 Result | DEPT-135 Result | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |

| C5 | CH₃ | Absent | Positive | 14.1 | Terminal methyl group, least affected by branching, typical upfield chemical shift. |

| C4 | CH₂ | Absent | Negative | 20.7 | Methylene carbon, relatively shielded as it is further from the branching point. |